An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(2-Tert-butyl-5-nitrophenyl)pyridine
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(2-Tert-butyl-5-nitrophenyl)pyridine
Abstract
This technical guide provides a comprehensive scientific overview of the chemical properties, a plausible synthetic route, and the prospective applications of the novel compound, 4-(2-Tert-butyl-5-nitrophenyl)pyridine. As direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a predictive yet robust profile. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and exploration of new chemical entities based on the nitrophenyl-pyridine scaffold.
Introduction
The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][][5] Similarly, nitroaromatic compounds are a significant class of molecules in the synthesis of diverse products such as dyes, polymers, and explosives, with many also demonstrating notable biological effects, including antimicrobial and anticancer activities.[6][7] The strategic combination of these two pharmacophores, coupled with the introduction of a sterically demanding tert-butyl group, in the form of 4-(2-Tert-butyl-5-nitrophenyl)pyridine, presents a molecule with intriguing electronic and steric properties. The tert-butyl group can enhance metabolic stability and modulate the conformation of the biaryl system, while the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic character of the molecule. This guide will delineate a proposed synthetic pathway, predict its physicochemical and spectroscopic characteristics, and discuss its potential as a valuable intermediate in drug discovery programs.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most logical and versatile approach for the synthesis of 4-(2-Tert-butyl-5-nitrophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, and is renowned for its high tolerance of functional groups and its stereo- and regioselectivity.[8][9][10] The proposed retrosynthetic analysis identifies 4-pyridylboronic acid and 2-bromo-1-tert-butyl-4-nitrobenzene as the key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Causality Behind Experimental Choices
The choice of the Suzuki-Miyaura coupling is predicated on its robustness and the commercial availability of the starting materials or their straightforward synthesis. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9] The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which enhances the rate of transmetalation.[10] The solvent system is chosen to ensure the solubility of all reactants and the catalyst complex.
Detailed Experimental Protocol (Proposed)
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-1-tert-butyl-4-nitrobenzene (1.0 eq), 4-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, aqueous sodium carbonate (2.0 M, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-(2-Tert-butyl-5-nitrophenyl)pyridine.
Caption: Proposed synthetic workflow for the target molecule.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the known characteristics of the constituent functional groups and data from analogous molecules.
Physicochemical Properties
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₅H₁₆N₂O₂ | Derived from the structure. |
| Molecular Weight | 256.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to off-white crystalline solid | Nitroaromatic compounds are often colored.[11] |
| Melting Point | Expected to be in the range of 100-150 °C | Based on similarly complex, non-symmetrical aromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF); poorly soluble in water. | The molecule is largely nonpolar, but the pyridine nitrogen and nitro group add some polarity. |
| pKa (of pyridinium ion) | ~4.5 - 5.5 | The electron-withdrawing effect of the nitrophenyl group will decrease the basicity of the pyridine nitrogen compared to pyridine itself. |
Spectroscopic Data (Predicted)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The steric hindrance from the ortho-tert-butyl group will likely cause a twist in the dihedral angle between the two aromatic rings, influencing the magnetic environment of the protons.
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons: Two doublets are expected in the aromatic region, one for the protons ortho to the nitrogen (~8.7 ppm) and another for the protons meta to the nitrogen (~7.5 ppm).
-
Nitrophenyl Protons: Three distinct signals are expected in the aromatic region, likely a doublet for the proton ortho to the nitro group (~8.2 ppm), a doublet of doublets for the proton between the nitro and tert-butyl groups (~8.0 ppm), and a doublet for the proton ortho to the tert-butyl group (~7.6 ppm).
-
Tert-butyl Protons: A characteristic singlet integrating to 9 protons is expected in the upfield region (~1.4 ppm).[12]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine Carbons: Signals for the pyridine carbons are expected in the range of ~120-150 ppm.[13]
-
Nitrophenyl Carbons: The carbon bearing the nitro group will be downfield (~148 ppm), and the carbon attached to the pyridine ring will also be in the aromatic region. The carbon attached to the tert-butyl group will be deshielded.
-
Tert-butyl Carbons: A quaternary carbon signal around ~35 ppm and a methyl carbon signal around ~31 ppm are anticipated.[14]
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the nitro group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-N Stretch | ~850 | Medium |
The strong absorption bands for the asymmetric and symmetric stretching of the NO₂ group are highly diagnostic for this class of compounds.[9][15][16]
3.2.3. Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be prominent. Fragmentation will likely involve the loss of the nitro group and cleavage at the biaryl linkage.
| m/z | Predicted Fragment | Notes |
| 256 | [M]⁺ | Molecular ion peak. |
| 241 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 210 | [M - NO₂]⁺ | Common fragmentation pathway for nitroaromatic compounds.[17] |
| 154 | [C₁₀H₁₂N]⁺ | Fragment corresponding to the tert-butyl-phenyl-pyridine cation after loss of NO₂. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. |
| 57 | [C₄H₉]⁺ | Tert-butyl cation. |
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 4-(2-Tert-butyl-5-nitrophenyl)pyridine, its structural motifs are present in many biologically active molecules.
-
Anticancer Agents: Numerous pyridine derivatives have been investigated as anticancer agents, targeting various cellular pathways.[2][5] The nitrophenyl moiety is also found in compounds with antiproliferative activity. The combination of these scaffolds in the target molecule makes it a candidate for screening in cancer cell lines.
-
Antimicrobial Agents: Nitro-containing compounds have a long history as antimicrobial agents.[6][18] The pyridine nucleus is also a common feature in antibacterial and antifungal compounds.[3] Therefore, 4-(2-Tert-butyl-5-nitrophenyl)pyridine could be explored for its potential antimicrobial properties.
-
Kinase Inhibitors: Substituted biaryl compounds are a common structural class for kinase inhibitors, which are a major focus in modern drug discovery. The specific geometry and electronic properties of the target molecule could allow for favorable interactions within the ATP-binding pocket of various kinases.
Safety and Handling
As a novel chemical entity, 4-(2-Tert-butyl-5-nitrophenyl)pyridine should be handled with care, assuming it is potentially hazardous. The following precautions are based on the known hazards of its constituent chemical classes.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Nitroaromatic Hazards: Nitroaromatic compounds can be toxic, mutagenic, and may pose a thermal hazard, with the potential for runaway reactions at elevated temperatures.[3][8][14] They should be stored away from heat and strong reducing agents.
-
Organoboron Hazards: Organoboron compounds, such as the 4-pyridylboronic acid starting material, can be irritants.[19] Good laboratory practice should be followed to minimize exposure.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
4-(2-Tert-butyl-5-nitrophenyl)pyridine is a novel compound with significant potential as a building block in medicinal chemistry and materials science. This guide has outlined a robust and plausible synthetic route via the Suzuki-Miyaura cross-coupling reaction. Furthermore, a comprehensive set of predicted physicochemical and spectroscopic properties has been provided to aid in its future synthesis and characterization. The presence of both the pyridine and nitrophenyl moieties suggests that this molecule is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. As with any new compound, all handling and synthesis should be conducted with appropriate safety precautions. The information presented herein serves as a foundational resource to stimulate further research into this and related classes of molecules.
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